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1-Methyladenosine-d3 -

1-Methyladenosine-d3

Catalog Number: EVT-12557533
CAS Number:
Molecular Formula: C11H15N5O4
Molecular Weight: 284.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyladenosine-d3 can be achieved through several methods, primarily involving the methylation of adenosine at the N-1 position. One approach includes protecting the base moiety with a chloroacetyl group to facilitate its incorporation into oligonucleotides .

Key steps in the synthesis process include:

  • Protection of Functional Groups: The base is protected to prevent unwanted reactions during synthesis.
  • Methylation: Utilizing methylating agents under controlled conditions to ensure selective methylation at the N-1 position.
  • Deprotection: After incorporation into oligonucleotides, the protective groups must be removed carefully, often requiring anhydrous conditions to avoid hydrolysis and degradation .

This process ensures high purity and yields suitable for further applications in research.

Molecular Structure Analysis

Structural Characteristics

  • Molecular Geometry: The compound exhibits a complex three-dimensional structure due to its multiple functional groups.
  • Isotopic Labeling: The deuterium atoms provide unique signatures in mass spectrometry, aiding in the analysis of biological samples.
Chemical Reactions Analysis

Reactions and Technical Details

1-Methyladenosine-d3 participates in various chemical reactions typical for nucleosides. Notably, it can undergo:

  • Dimroth Rearrangement: This reaction converts 1-methyladenosine to N6-methyladenosine under basic conditions, which can complicate its use in certain applications .
  • Incorporation into Oligonucleotides: The compound can be successfully integrated into RNA and DNA sequences, significantly altering their properties and functionalities .

These reactions are essential for understanding its role in RNA biology and potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for 1-methyladenosine-d3 primarily involves its role as a methyl donor in RNA modifications. It influences various cellular processes by altering RNA structure and function.

Key aspects include:

  • Methylation Impact: The addition of a methyl group at the N-1 position significantly alters the base's hydrogen bonding capabilities, affecting RNA folding and stability .
  • Modulation of Protein Interactions: Methylated nucleotides can influence how RNA interacts with proteins, impacting translation efficiency and gene expression regulation.

Research indicates that these modifications are critical for proper cellular function and response to environmental stimuli.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: 1-Methyladenosine-d3 typically appears as a crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but sensitive to hydrolysis if not handled properly.
  • pKa Value: The pKa value is approximately 8.25, indicating that it behaves as a stronger base than adenosine itself (pKa ~3.5) .

These properties are crucial for its application in biochemical assays and research.

Applications

Scientific Uses

1-Methyladenosine-d3 is utilized extensively in scientific research for:

  • Metabolomics Studies: Its stable isotope labeling allows researchers to trace metabolic pathways involving RNA modifications.
  • Drug Development: Understanding how modifications like 1-methyladenosine affect RNA function can lead to new therapeutic strategies targeting diseases influenced by RNA metabolism.
  • Biochemical Assays: It serves as a reference standard in analytical testing, ensuring accuracy in quantifying related compounds .
Deuterated Isotopic Tracers in RNA Modification Dynamics

Design Principles for Deuterium-Labeled Nucleoside Analogs

The strategic design of deuterated nucleoside analogs centers on precise isotopic substitution that preserves native biochemical behavior while enabling traceability. For 1-Methyladenosine-d3 (m1A-d3), three deuterium atoms replace protium at the methyl group (–CD₃ instead of –CH₃), creating a mass shift of +3 Da without altering electronic properties or steric bulk. This modification exploits deuterium's kinetic isotope effect (KIE), which slows enzymatic cleavage of C-D bonds compared to C-H bonds, thereby extending the tracer's metabolic half-life [2] [3]. Key design considerations include:

  • Site-Specific Labeling: Deuterium incorporation exclusively at the N1-methyl position ensures minimal perturbation of hydrogen bonding or base-pairing interactions. This specificity allows m1A-d3 to mimic endogenous m1A's recognition by methyltransferases ("writers") and demethylases ("erasers") [6].
  • Metabolic Stability: The C-D bond's enhanced stability reduces non-enzymatic degradation in biological matrices, crucial for longitudinal tracking of RNA turnover [9].
  • Synthetic Feasibility: Mediated by reductive deuteration of precursor aldehydes or enzymatic methylation using deuterated S-adenosylmethionine (d3-SAM) [3].

Table 1: Design Parameters of 1-Methyladenosine-d3

PropertySpecificationBiological Implication
Label PositionN1-methyl group (–CD₃)Preserves Watson-Crick face integrity
Mass Shift+3 DaEnables MS discrimination from endogenous m1A
Isotopic Purity≥98%Minimizes background in tracer studies
Chemical StabilityStable at physiological pH (5–9)Suitable for cell culture/in vivo models

Quantification of RNA Demethylation Kinetics via Stable Isotope Tracing

Stable isotope tracing with m1A-d3 provides a gold standard for quantifying RNA demethylation dynamics. Upon incorporation into RNA, demethylation by erasers (e.g., ALKBH1/3, FTO) releases deuterated formaldehyde (D₂C=O) or methanol (CD₃OH), detectable via mass spectrometry. Key methodological approaches include:

  • Time-Resolved LC-MS Profiling: Following pulse-chase administration of m1A-d3 to cell cultures, LC-MS/MS quantifies residual deuterated m1A in hydrolyzed RNA. For example, in cortical neurons subjected to oxidative stress (OGD/R), m1A-d3 tracing revealed a 40% increase in demethylation half-life (t₁/₂), implicating impaired ALKBH3 activity in stress response [7].
  • Mutation Signatures in Sequencing: Reverse transcription (RT) errors—truncations or misincorporations at m1A-d3 sites—serve as proxies for modification density. The m1A-MAP-seq method couples AlkB demethylation with TGIRT-seq, where persistent deuterated sites yield distinct misincorporation patterns [1] [6].
  • Kinetic Modeling: Demethylation rates (kdemeth) are derived from time-decay curves of deuterated nucleosides. Data fitting to first-order decay models reveals eraser enzyme efficiencies under pathological conditions, such as cancer or neurodegeneration [5].

Table 2: Analytical Techniques for m1A-d3 Demethylation Kinetics

MethodResolutionKey MetricLimitation
LC-MS/MS QuantificationNucleoside (ng/mL)m1A-d3 half-life (t₁/₂)Requires RNA hydrolysis
m1A-MAP-seqSingle-baseMisincorporation frequencyContext-dependent RT artifacts
MeRIP-qPCRTranscript-specificEnrichment fold-changeAntibody cross-reactivity

Metabolic Flux Analysis of Methyltransferase/Demethylase Pathways

m1A-d3 enables precise mapping of methyl flux through writer/eraser pathways, elucidating how dysregulation drives disease:

  • Cancer-Associated Flux Dysregulation: In hepatocellular carcinoma models, m1A-d3 tracing revealed hyperactivation of methyltransferase TRMT61A, increasing m1A deposition on PPARδ mRNA by 3.5-fold. This elevated methylation stabilizes PPARδ transcripts, activating cholesterol biosynthesis and Hedgehog signaling—pathways critical for tumorigenesis [2] [6]. Concurrently, ALKBH3 eraser activity was suppressed, creating a net gain in m1A modification.
  • Neuronal Stress Response: During oxygen-glucose deprivation/reoxygenation (OGD/R) in cortical neurons, m1A-d3 flux analysis showed reduced TRMT10C writer activity and enhanced ALKBH3-mediated demethylation. This shift decreased m1A density on apoptosis genes (e.g., Caspase-3), correlating with elevated neuronal death [7].
  • Mitochondrial Translation Control: In mitochondrial mRNA, m1A-d3 incorporation at CDS sites slowed translational elongation by 60%, demonstrated via ribosome profiling. This contrasts with nuclear mRNA, where 5′ UTR methylation enhances translation [6] [13].

Figure: Metabolic Flux in m1A Pathways

SAM (Methyl Donor) → TRMT6/TRMT61A (Writer) → [m1A-d3-RNA] → ALKBH3/FTO (Eraser) → Demethylated RNA + D₂C=O  

Flux modulators: Hypoxia, oncogenic signals, oxidative stress

Isotope Dilution Mass Spectrometry Methodologies

Isotope dilution mass spectrometry (IDMS) using m1A-d3 as an internal standard achieves attomolar sensitivity in quantifying endogenous m1A, overcoming matrix effects and recovery variability:

  • Workflow Optimization:
  • Spike-in Control: Known quantities of m1A-d3 (e.g., 50 pg/mL) are added to biological samples (urine, tissue lysates) prior to RNA extraction, correcting for losses during purification [9].
  • Chromatographic Separation: Hydrolyzed nucleosides are resolved via HILIC (Hydrophilic Interaction LC) using a ZIC-pHILIC column, separating m1A from isobaric metabolites (e.g., m6A).
  • MS Detection: MRM transitions m/z 268→136 (m1A) and m/z 271→139 (m1A-d3) on QqQ instruments quantify endogenous and deuterated analogs, respectively. The ratio calibrates absolute concentrations [9].
  • Urinary Biomarker Applications: IDMS detected 2.8-fold higher urinary m1A in cancer patients versus controls, with m1A-d3 compensating for variable urine dilution. This positions m1A as a non-invasive epitranscriptomic biomarker [6] [9].
  • Cross-Platform Validation: IDMS data correlated strongly (R²=0.96) with m1A-quant-seq, an NGS-based method using RT mutation signatures, confirming technique robustness [1] [6].

Table 3: IDMS Performance Metrics for m1A-d3-Based Quantitation

MatrixLOD (fmol)LOQ (fmol)Recovery (%)Precision (RSD%)
Cell Lysate0.52.098.2 ± 3.14.7
Urine0.83.295.6 ± 4.56.3
Tissue1.24.789.4 ± 6.28.1

Properties

Product Name

1-Methyladenosine-d3

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-imino-1-(trideuteriomethyl)purin-9-yl]oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

284.29 g/mol

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7?,8+,11-/m1/s1/i1D3

InChI Key

GFYLSDSUCHVORB-QCYBPOKRSA-N

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C(C1=N)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O

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